
(1R,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol is a cis-3-ethenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1S,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol.
Scientific Research Applications
Stereoselective Synthesis
(1R,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol and its derivatives are utilized in stereoselective synthesis processes. For instance, it has been employed in the stereoselective Diels-Alder dimerizations, forming various compounds through intermolecular interactions (Hudlický & Boros, 1993). Similarly, its enantiomerically pure derivatives have been elaborated into compounds with complex frameworks, such as the alkaloid vindoline, suggesting its potential in the synthesis of clinically significant agents (White & Banwell, 2016).
Chemical Reaction Studies
This chemical has been a subject of interest in studying various chemical reactions. Research on the solvolysis of related compounds has led to the formation of diastereomers and understanding the mechanisms involved in these reactions (Fischer et al., 1986). The compound's reactions with different reagents, such as N-substituted maleimides and carbene, have been documented, indicating its versatility in chemical transformations (Downing et al., 1990).
Biochemical Synthesis
This compound serves as a precursor in the biochemical synthesis of complex molecules. For instance, its derivatives have been converted into 6β-hydroxyshikimic acid, a compound with potential biochemical applications (Blacker et al., 1995).
Enantioselective Catalysis
The compound and its derivatives have been explored for their potential in enantioselective catalysis. Studies have focused on kinetic resolution through stereoselective acylation by chiral tetrapeptides, hinting at its potential in asymmetric catalysis (Shinisha & Sunoj, 2009).
properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(1R,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,7-10H,1H2/t7-,8+/m1/s1 |
InChI Key |
VQKKVCTZENPFCZ-SFYZADRCSA-N |
Isomeric SMILES |
C=CC1=CC=C[C@H]([C@H]1O)O |
SMILES |
C=CC1=CC=CC(C1O)O |
Canonical SMILES |
C=CC1=CC=CC(C1O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242813.png)

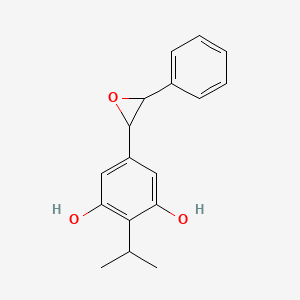
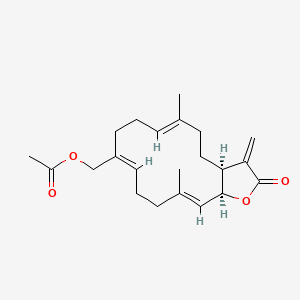

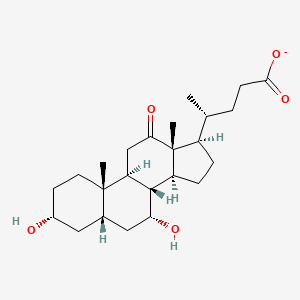
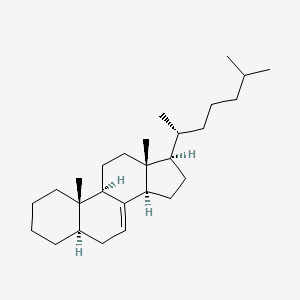
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)
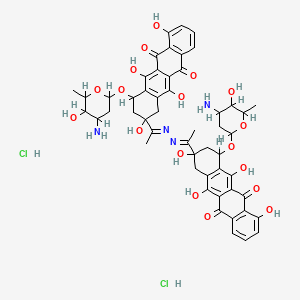

![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)
![3-[31-(3-Aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1242834.png)
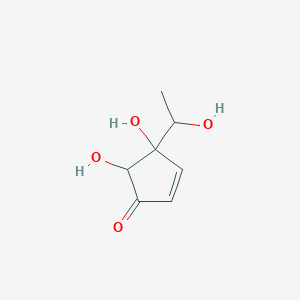
![(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide](/img/structure/B1242836.png)